Heptane-1,7-diyl didecanoate

Description

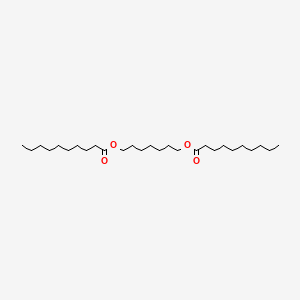

Heptane-1,7-diyl didecanoate is a linear diester compound formed by the esterification of decanoic acid (a 10-carbon saturated fatty acid) with heptane-1,7-diol. Its molecular formula is C₂₇H₅₀O₄, with a molecular weight of 438.69 g/mol. Structurally, it consists of a heptane backbone with two decanoate ester groups at the terminal positions.

Properties

CAS No. |

42236-09-9 |

|---|---|

Molecular Formula |

C27H52O4 |

Molecular Weight |

440.7 g/mol |

IUPAC Name |

7-decanoyloxyheptyl decanoate |

InChI |

InChI=1S/C27H52O4/c1-3-5-7-9-11-14-18-22-26(28)30-24-20-16-13-17-21-25-31-27(29)23-19-15-12-10-8-6-4-2/h3-25H2,1-2H3 |

InChI Key |

QMFBUVOXEZHEFR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)OCCCCCCCOC(=O)CCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptane-1,7-diyl didecanoate typically involves the esterification of heptane-1,7-diol with decanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion of the diol to the diester. The reaction mixture is then purified by distillation or recrystallization to obtain the pure product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, solvent-free conditions or the use of green solvents may be explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Heptane-1,7-diyl didecanoate can undergo various chemical reactions, including:

Oxidation: The ester groups can be oxidized to form carboxylic acids.

Reduction: The ester groups can be reduced to form alcohols.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base catalyst.

Major Products Formed

Oxidation: Decanoic acid and heptane-1,7-dicarboxylic acid.

Reduction: Heptane-1,7-diol and decanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Heptane-1,7-diyl didecanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.

Industry: Utilized as a plasticizer in polymer production and as a lubricant in various industrial processes.

Mechanism of Action

The mechanism of action of heptane-1,7-diyl didecanoate depends on its specific application. In biological systems, it may interact with cell membranes due to its lipophilic nature, potentially disrupting membrane integrity and leading to antimicrobial effects. In drug delivery, it may enhance the solubility and bioavailability of hydrophobic drugs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds are selected for comparison based on shared ester functionalities, chain lengths, or applications:

Table 1: Key Properties of Heptane-1,7-diyl Didecanoate and Analogues

Detailed Comparisons

Hexyl Decanoate (CAS Not Provided)

- Structural Differences: Hexyl decanoate is a monoester with a hexyl alcohol backbone, whereas this compound is a diester with a longer heptane chain.

- Physical Properties: Hexyl decanoate has a lower molecular weight (256.43 g/mol vs. 438.69 g/mol) and higher volatility, making it suitable for flavor applications. In contrast, the heptane-based diester likely exhibits lower volatility and higher thermal stability.

Phorbol Didecanoate

- Structural Differences: Phorbol didecanoate contains a complex diterpene backbone (phorbol) esterified with decanoic acid, unlike the simple aliphatic heptane backbone of this compound.

- Functional Contrast: Phorbol didecanoate is a potent tumor promoter in cell cultures, as demonstrated in C3H/10T1/2 mouse embryo studies .

- Solubility: Phorbol esters (e.g., phorbol didecanoate) are often soluble in polar solvents like DMSO, whereas this compound is likely more soluble in nonpolar solvents.

Isoamyl Heptanoate

- Chain Length and Functionality: Isoamyl heptanoate is a branched monoester with a shorter carbon chain (C7 acid + C5 alcohol). Its fruity aroma contrasts with the odorless, waxy nature expected of this compound.

- Industrial Relevance: Isoamyl heptanoate’s applications in fragrances highlight how ester branching and chain length dictate sensory properties, whereas linear diesters prioritize mechanical performance in materials science .

Research Findings and Gaps

- Biological Activity: Phorbol didecanoate’s role in oncogenesis underscores the importance of backbone structure in biological activity. The linear heptane diester is unlikely to interact with cellular receptors in the same manner due to its lack of a phorbol-like scaffold .

- Physical Data Limitations: While hexyl decanoate and isoamyl heptanoate have well-documented properties (e.g., boiling points, solubility), similar data for this compound are absent in the provided evidence. Its properties must be inferred from structural analogs.

- Toxicity Profile: Phorbol didecanoate’s toxicity contrasts with the presumed inertness of this compound in biological systems, emphasizing the need for empirical toxicity studies on the latter.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.